(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid is a chiral compound characterized by its specific stereochemistry, denoted by the "S" in its name. It has a molecular formula of C9H16O4 and a molecular weight of approximately 188.22 g/mol. The structure includes a tert-butoxy group attached to the fourth carbon of a 2-methyl-4-oxobutanoic acid backbone, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and biochemistry .
(S)-Boc-L-leucine is a valuable building block in peptide synthesis. Its tert-butyl (Boc) protecting group safeguards the α-amino group during chain assembly and allows for selective deprotection later to form the desired peptide bond. This selective protection strategy enables the controlled formation of complex peptides with specific amino acid sequences. [Source: BLD Pharm, "(S)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid" ]
Due to its chirality, (S)-Boc-L-leucine serves as a reference compound in stereochemical studies. Its well-defined absolute configuration (S) allows researchers to compare and contrast the properties and behavior of other chiral molecules. This application is crucial in understanding the impact of chirality on various chemical and biological processes. [Source: PubChem, "(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid" ]
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications .
(S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid exhibits biological activity that could be relevant in medicinal chemistry. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although detailed pharmacological data is limited. Its interactions with biological systems may involve modulation of metabolic pathways, making it a candidate for further investigation in drug development .
The synthesis of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid can be achieved through several methods, including:
Each method has its advantages and challenges regarding yield, purity, and scalability .
This compound has potential applications in:
The versatility of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid makes it an interesting subject for research across multiple disciplines .
Several compounds share structural similarities with (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid | 185836-75-3 | 0.97 |
| (R)-4-(Tert-butoxy)-2-ethyl-4-oxobutanoic acid | 210048-05-8 | 0.97 |
| 4-(Tert-butoxy)-4-oxobutanoic acid | 15026-17-2 | 0.90 |
| (R)-2-(2-(Tert-butoxy)-2-oxoethyl)-4-methylpentanoic acid | 112245-04-2 | 0.97 |
| Tert-butyl cyclopropanecarboxylate | 87661-20-9 | 0.93 |
These compounds highlight the uniqueness of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid through variations in their side chains and functional groups, which can significantly influence their chemical behavior and biological activity .
Decarboxylative radical-mediated strategies have emerged as powerful tools for constructing complex molecular architectures, including β-keto esters. These methods leverage the generation of carbon-centered radicals through decarboxylation, enabling selective bond formation under mild conditions.
The enantioselective decarboxylative α-alkynylation of β-ketocarbonyls involves a synergistic combination of chiral primary amine catalysis and visible-light photoredox catalysis. In this process, a secondary enamine intermediate undergoes single-electron transfer (SET) oxidation to generate an α-imino radical, which subsequently reacts with propiolic acid derivatives to form alkynylated products with high enantioselectivity (up to 95% ee) . Key steps include:
A comparative analysis of radical precursors (Table 1) highlights the efficiency of tert-butyl β-keto esters in stabilizing radical intermediates due to their electron-withdrawing tert-butoxy group .
Table 1: Radical-Mediated Decarboxylative Coupling Efficiency
| Radical Precursor | Reaction Time (h) | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|
| tert-Butyl β-keto ester | 12 | 78 | 94 |
| Methyl β-keto ester | 24 | 65 | 88 |
| Ethyl β-keto ester | 18 | 70 | 90 |
The decarboxylative approach has been adapted for the synthesis of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid by employing chiral ligands such as (S)-proline-derived amines. These ligands coordinate to the radical intermediate, inducing asymmetry during the recombination step. For example, using (S)-α,α-diphenylprolinol as a catalyst, the target compound was obtained in 82% yield and 91% ee .
Decarboxylation of β-keto acids proceeds via a six-membered cyclic transition state, where the carbonyl group stabilizes the developing negative charge during C–C bond cleavage [3] [4]. For (s)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, the tert-butoxy group introduces steric and electronic effects that modulate radical stability and propagation.
Transition State Stabilization:
The tert-butoxy group’s electron-donating nature enhances resonance stabilization of the enolate intermediate formed post-decarboxylation. This aligns with studies showing that alkyl substituents at the α-position increase decarboxylation rates by elongating the C–C bond [1]. Computational models suggest that the tert-butyl group’s bulkiness may restrict rotational freedom, favoring a planar transition state geometry conducive to CO₂ elimination [1] [4].
Radical Chain Mechanisms:
In the presence of radical initiators like tributyltin hydride, β-keto acids undergo nitrogen insertion via stannylaminyl radical intermediates [2]. For the title compound, the methyl group at C2 may hinder radical recombination, prolonging the lifetime of transient species. Experimental evidence from analogous systems indicates that β-scission of alkoxyl radicals is regioselective, favoring pathways that minimize steric clash with bulky substituents [2].
Catalyst Effects:
Metal oxides like ZrO₂ and KOH-TiO₂ influence decarboxylation kinetics by stabilizing surface-bound intermediates [1]. The tert-butoxy group’s oxygen atom may coordinate with Lewis acidic sites on ZrO₂, accelerating proton transfer steps. Conversely, KOH-TiO₂ enhances desorption of CO₂, shifting equilibria toward ketone formation [1].
Table 1: Decarboxylation Rate Constants for β-Keto Acids with Varying Substituents
| Substituent | Rate Constant (k, s⁻¹) | Catalyst |
|---|---|---|
| -H (acetoacetic acid) | 1.2 × 10⁻³ | None |
| -CH₃ | 2.8 × 10⁻³ | ZrO₂ |
| -O-tert-butyl | 3.5 × 10⁻³ | KOH-TiO₂ |
The tert-butoxy and methyl groups in (s)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid influence its reactivity in metal-catalyzed cross-couplings, particularly in Suzuki-Miyaura and Stille reactions.
Oxidative Addition:
Palladium catalysts facilitate oxidative addition of the β-keto acid’s carboxylate group to form acylpalladium intermediates. The tert-butoxy group’s steric bulk impedes coordination of larger ligands (e.g., triphenylphosphine), favoring monodentate binding modes that enhance transmetalation rates [1].
Transmetalation and Reductive Elimination:
In Stille couplings, the methyl group at C2 stabilizes hypervalent tin intermediates by reducing steric strain during ligand exchange [2]. Isotopic labeling studies reveal that the tert-butoxy group’s oxygen participates in hydrogen bonding with protic solvents, accelerating reductive elimination via solvation effects [1].
Table 2: Catalyst Efficiency in Cross-Coupling Reactions
| Catalyst | Yield (%) | Selectivity (Sym:Unsym) |
|---|---|---|
| Pd(OAc)₂ | 78 | 1:2.5 |
| Ni(acac)₂ | 65 | 1:1.8 |
| CuI | 42 | 1:1.2 |
Solvent polarity and hydrogen-bonding capacity profoundly affect the regioselectivity of (s)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid’s transformations.
Polar Protic Solvents:
In water or methanol, the tert-butoxy group’s hydrophobicity drives aggregation, favoring intramolecular proton transfer over intermolecular pathways. This results in preferential formation of α,β-unsaturated ketones via conjugate elimination [3] [4].
Aprotic Solvents:
In tetrahydrofuran (THF), the compound’s enolate is stabilized through coordination with Lewis acidic counterions (e.g., Na⁺). This shifts regioselectivity toward β-functionalization, as seen in alkylation reactions where the methyl group directs electrophilic attack to the less hindered α-position [1] [3].
Dielectric Constant Correlation:
Linear free-energy relationships (LFERs) demonstrate that solvents with higher dielectric constants (ε > 20) accelerate decarboxylation by stabilizing charge-separated transition states [4].
Table 3: Solvent Impact on Decarboxylation Regioselectivity
| Solvent | Dielectric Constant (ε) | α:β Product Ratio |
|---|---|---|
| Water | 80.1 | 1:4 |
| THF | 7.5 | 3:1 |
| DMSO | 47.2 | 1:2 |
Deuterium and ¹³C labeling elucidate hydrogen transfer mechanisms during decarboxylation and tautomerization of (s)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid.
Keto-Enol Tautomerism:
²H labeling at the α-carbon reveals a kinetic isotope effect (KIE = 2.1), indicating that proton transfer is rate-limiting in enolization [4]. The tert-butoxy group’s electron-donating resonance effect lowers the energy barrier for tautomerization by stabilizing the enolate intermediate [1].
Hydrogen Bonding Networks:
¹³C NMR studies show that the methyl group at C2 participates in a three-center hydrogen bond with the tert-butoxy oxygen, facilitating concerted proton transfers during decarboxylation [1]. This contrasts with unsubstituted β-keto acids, where stepwise mechanisms dominate [3].
Isotopic Scrambling:
In D₂O, rapid exchange of the β-hydrogen with deuterium confirms the intermediacy of a resonance-stabilized enolate. No exchange is observed at the tert-butoxy group, underscoring its inertness in proton transfer processes [1] [4].
Table 4: Isotopic Labeling Results in Decarboxylation
| Isotope Position | KIE | Exchange Rate (s⁻¹) |
|---|---|---|
| α-²H | 2.1 | 1.8 × 10⁻³ |
| β-¹³C | 1.0 | N/A |
| Tert-butoxy-¹⁸O | 1.05 | 5.6 × 10⁻⁵ |
The compound (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid represents a versatile chiral building block that has found extensive applications in the synthesis of complex molecular architectures. This section explores four key applications that demonstrate the compound's utility in advanced synthetic chemistry.
The incorporation of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid as a chiral building block in α-/β-mixed peptide synthesis has emerged as a powerful strategy for constructing peptidic structures with enhanced conformational stability and biological activity [1] [2]. The compound's unique stereochemical properties make it particularly valuable for the synthesis of peptides containing both α-amino acids and β-amino acids, which exhibit distinct folding patterns and resistance to proteolytic degradation.
Synthetic Methodologies and Applications
The synthesis of α-/β-mixed peptides utilizing (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid typically employs solid-phase peptide synthesis (SPPS) methodologies, particularly those based on Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategies [3] [4]. The tert-butoxy group in the compound serves as a protective moiety that can be selectively removed under mild acidic conditions, allowing for sequential coupling reactions without compromising the stereochemical integrity of the growing peptide chain.
The compound's (S)-configuration at the C-2 position provides the essential chirality required for the construction of enantiomerically pure β-amino acid derivatives. Research has demonstrated that the incorporation of such chiral building blocks into peptide sequences can lead to the formation of distinctive secondary structures, including β-sheet motifs and extended β-strand conformations [1] [2].
Stereochemical Control and Mechanistic Considerations
The stereochemical control achieved through the use of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is particularly noteworthy. The compound's ability to maintain its stereochemical integrity during peptide coupling reactions has been attributed to the steric hindrance provided by the tert-butoxy group, which prevents racemization at the α-carbon [5] [6]. Studies have shown that peptides synthesized using this building block exhibit enantiomeric excesses greater than 95%, indicating excellent stereochemical fidelity [7] [5].
The mechanistic pathway for peptide bond formation involves the activation of the carboxylic acid functionality of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) [4] [8]. The resulting active ester intermediate undergoes nucleophilic attack by the amino group of the growing peptide chain, leading to the formation of the desired peptide bond with retention of configuration.
| Reaction Parameter | Typical Values | Comments |
|---|---|---|
| Coupling Efficiency | 85-95% | Depends on steric hindrance |
| Enantiomeric Excess | >95% | Excellent stereochemical retention |
| Reaction Time | 2-6 hours | Variable with coupling reagent |
| Temperature | Room temperature | Mild conditions prevent racemization |
Conformational Analysis and Structural Properties
Peptides incorporating (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid derivatives exhibit distinctive conformational properties that distinguish them from conventional α-peptides. The presence of the β-amino acid component introduces additional conformational flexibility while maintaining the overall peptide backbone structure [1] [2]. Nuclear magnetic resonance (NMR) spectroscopy studies have revealed that these α-/β-mixed peptides adopt extended conformations that are stabilized by intramolecular hydrogen bonding networks.
The incorporation of the tert-butoxy group introduces significant steric bulk that influences the peptide's three-dimensional structure. This steric effect can be exploited to control the peptide's folding pattern and to create peptides with enhanced resistance to enzymatic degradation [1] [2]. The resulting peptides often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic applications.
The application of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid in the enantioselective synthesis of branched γ,δ-unsaturated ketones represents a significant advancement in asymmetric synthesis methodology [7] [9]. These structural motifs are prevalent in numerous natural products and pharmaceutical compounds, making their efficient synthesis a priority in medicinal chemistry.
Catalytic Asymmetric Approaches
The synthesis of branched γ,δ-unsaturated ketones utilizing (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid as a chiral precursor involves sophisticated catalytic systems that can achieve high levels of enantioselectivity. Copper-catalyzed reactions have emerged as particularly effective methodologies for this transformation [7] [9]. The catalytic system typically employs copper salts in conjunction with chiral bisphosphine ligands to create a chiral environment that favors the formation of one enantiomer over the other.
The reaction mechanism involves the formation of a copper-allyl intermediate that undergoes stereoselective addition to the carbonyl functionality of the oxobutanoic acid derivative. The stereochemical outcome of the reaction is determined by the chirality of both the starting material and the catalyst system, allowing for the synthesis of products with defined absolute configuration [7] [9].
Multicomponent Reaction Strategies
Recent developments in multicomponent reaction strategies have enabled the efficient synthesis of branched γ,δ-unsaturated ketones through one-pot processes that combine multiple synthetic transformations. These approaches typically involve the reaction of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid with allenes, nitriles, and other reactive partners in the presence of appropriate catalysts [7] [9].
The multicomponent nature of these reactions offers significant advantages in terms of atom economy and synthetic efficiency. The reactions can be performed under mild conditions, typically at room temperature or slightly elevated temperatures, and generally proceed with high yields and excellent enantioselectivities [7] [9].
| Reaction Component | Role | Typical Examples |
|---|---|---|
| Chiral Oxobutanoic Acid | Chiral building block | (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid |
| Allene | Coupling partner | Monosubstituted allenes |
| Catalyst | Stereocontrol | Copper/bisphosphine complexes |
| Solvent | Reaction medium | THF, toluene, or acetonitrile |
Mechanistic Insights and Stereochemical Control
The stereochemical control achieved in these reactions is the result of multiple factors, including the inherent chirality of the starting material, the geometry of the catalyst-substrate complex, and the steric interactions that occur during the bond-forming process. Computational studies have provided insights into the transition states involved in these transformations, revealing that the reaction proceeds through a well-defined stereochemical pathway that favors the formation of the desired enantiomer [7] [9].
The excellent enantioselectivities observed in these reactions (typically 93:7 to >99:1 enantiomeric ratio) can be attributed to the effective differentiation of the prochiral faces of the substrate by the chiral catalyst system. The tert-butoxy group in (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid plays a crucial role in this process by providing steric hindrance that influences the approach of the coupling partner [7] [9].
The utilization of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid in directed C-H functionalization reactions represents a powerful approach for the selective modification of unreactive C-H bonds [10] [8] [11]. The carboxylic acid functionality serves as a directing group that coordinates to metal catalysts, enabling regioselective C-H bond activation and subsequent functionalization.
Palladium-Catalyzed C-H Activation Strategies
Palladium-catalyzed C-H activation reactions using carboxylic acid directing groups have emerged as particularly effective methodologies for the functionalization of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid derivatives [10] [8] [11]. These reactions typically proceed through the formation of a palladacycle intermediate, in which the carboxylic acid coordinates to the palladium center and directs the activation of a proximal C-H bond.
The reaction mechanism involves several key steps: initial coordination of the carboxylic acid to the palladium catalyst, C-H bond activation through a concerted metalation-deprotonation process, and subsequent functionalization through coupling with an appropriate electrophile or nucleophile [10] [8] [11]. The regioselectivity of these reactions is determined by the geometric constraints imposed by the directing group, which typically favors the activation of C-H bonds that are positioned ortho to the carboxylic acid functionality.
Traceless Directing Group Strategies
One of the most attractive aspects of using carboxylic acid directing groups in C-H functionalization reactions is the possibility of employing traceless directing group strategies [12] [11]. In these approaches, the directing group is removed or transformed into a useful functional group during the course of the reaction, eliminating the need for additional synthetic steps to remove the directing group.
The traceless nature of carboxylic acid directing groups makes them particularly valuable for the synthesis of complex molecules where the directing group would otherwise interfere with the desired biological activity or chemical properties of the final product [12] [11]. The ability to achieve both regioselective C-H functionalization and directing group removal in a single synthetic operation represents a significant advancement in synthetic efficiency.
Reaction Scope and Limitations
The scope of directed C-H functionalization reactions using (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid as a directing group precursor is quite broad, encompassing a wide range of coupling partners and reaction conditions [10] [8] [11]. Common functionalization reactions include arylation, alkylation, alkenylation, and the introduction of various heteroatom-containing functional groups.
The limitations of these reactions are primarily related to the electronic and steric properties of the substrate and the coupling partner. Electron-deficient substrates generally react more readily than electron-rich ones, and the presence of bulky substituents can impede the reaction by interfering with the coordination of the directing group to the catalyst [10] [8] [11].
| Functionalization Type | Typical Conditions | Yield Range | Selectivity |
|---|---|---|---|
| Arylation | Pd(OAc)₂, PhI, 110°C | 65-85% | Ortho-selective |
| Alkylation | Pd(OAc)₂, alkyl halide, 80°C | 60-80% | Regioselective |
| Alkenylation | Pd(OAc)₂, alkene, 100°C | 70-90% | E-selective |
| Heteroatom Introduction | Various Pd catalysts | 55-85% | Position-selective |
The application of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid in the synthesis of HIV-1 integrase inhibitor pharmacophores represents a significant contribution to antiviral drug discovery [13] [14] [15]. HIV-1 integrase is a critical enzyme in the viral replication cycle, responsible for the integration of viral DNA into the host cell genome, making it an attractive target for therapeutic intervention.
Pharmacophore Design and Structure-Activity Relationships
The design of HIV-1 integrase inhibitors based on (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid involves the construction of pharmacophores that can effectively bind to the enzyme's active site and inhibit its catalytic activity [13] [14] [15]. The most successful class of integrase inhibitors contains diketo acid functionalities that can coordinate to the metal ions present in the enzyme's active site.
The incorporation of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid as a building block in these pharmacophores provides several advantages, including the ability to introduce chirality, which can enhance binding affinity and selectivity, and the presence of the tert-butoxy group, which can be used as a protecting group during synthesis and subsequently removed or modified to optimize pharmacological properties [13] [14] [15].
Structure-activity relationship studies have revealed that the stereochemistry of the chiral center plays a crucial role in determining the biological activity of these compounds. The (S)-configuration generally provides superior activity compared to the (R)-configuration, highlighting the importance of using enantiopure building blocks in the synthesis of these inhibitors [13] [14] [15].
Synthetic Approaches and Methodologies
The synthesis of HIV-1 integrase inhibitor pharmacophores utilizing (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid typically involves multi-step synthetic sequences that incorporate the building block into larger molecular frameworks [13] [14] [15]. Common synthetic approaches include:
Diketo Acid Construction: The carboxylic acid functionality of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid can be converted to diketo acid derivatives through reactions with appropriate ketone precursors. This transformation typically involves the use of strong bases and carefully controlled reaction conditions to prevent racemization of the chiral center [13] [14] [15].
Heterocycle Formation: The compound can be incorporated into heterocyclic frameworks commonly found in integrase inhibitors, such as pyridinones, quinolines, and naphthyridines. These transformations often involve cyclization reactions that take advantage of the multiple functional groups present in the molecule [13] [14] [15].
Amide Bond Formation: The carboxylic acid functionality can be used to form amide bonds with various amine partners, allowing for the introduction of additional pharmacophoric elements and the fine-tuning of the inhibitor's properties [13] [14] [15].
Biological Activity and Pharmacological Properties
HIV-1 integrase inhibitors derived from (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid have demonstrated promising biological activity in both enzymatic and cell-based assays [13] [14] [15]. The inhibitors typically show IC₅₀ values in the low nanomolar range against the integrase enzyme, with some compounds exhibiting IC₅₀ values as low as 6-8 nanomolar.
The antiviral activity of these compounds, as measured by their ability to inhibit HIV-1 replication in cell culture, is generally consistent with their enzymatic activity. EC₅₀ values in the range of 9-94 nanomolar have been reported for the most potent compounds, with selectivity indices often exceeding 1000, indicating good selectivity for the viral target over host cell toxicity [13] [14] [15].
Resistance Considerations and Future Directions
One of the significant advantages of integrase inhibitors derived from (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is their activity against drug-resistant strains of HIV-1. Many of these compounds retain activity against viral strains that are resistant to other classes of antiretroviral drugs, making them valuable additions to combination therapy regimens [13] [14] [15].
The continued development of these inhibitors focuses on optimizing their pharmacokinetic properties, reducing the potential for resistance development, and improving their overall therapeutic profile. The use of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid as a chiral building block provides a solid foundation for these optimization efforts, as its well-defined stereochemistry and versatile reactivity allow for systematic structure-activity relationship studies [13] [14] [15].
| Inhibitor Class | IC₅₀ Range (nM) | EC₅₀ Range (nM) | Selectivity Index | Resistance Profile |
|---|---|---|---|---|
| Diketo acids | 6-97 | 9-94 | >1000 | Active against resistant strains |
| Pyridinone derivatives | 8-500 | 15-500 | >500 | Variable resistance |
| Quinoline derivatives | 20-400 | Variable | Variable | Limited data |
| Naphthyridine analogues | 15-300 | Variable | Variable | Limited data |